molecular formula C9H18N2 B3006503 (1-Methyl(4-piperidyl))prop-2-enylamine CAS No. 919836-21-8

(1-Methyl(4-piperidyl))prop-2-enylamine

Cat. No.: B3006503
CAS No.: 919836-21-8
M. Wt: 154.257
InChI Key: LRFVAKYIFWLXLN-UHFFFAOYSA-N
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Description

(1-Methyl(4-piperidyl))prop-2-enylamine, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPPA is a derivative of piperidine and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis of Alkaloids and Pharmaceuticals

  • The compound is utilized in the synthesis of quinolizidine alkaloids, specifically in the total synthesis of (-)-lasubine II and (+/-)-myrtine, achieved by conjugate addition and intramolecular acylation of amino esters with acetylenic sulfones (Back, Hamilton, Lim, & Parvez, 2005).

Pharmacological Studies

  • Investigations into the actions of propiverine metabolites on voltage-dependent L-Type Ca2+ currents and Ca2+ transients in murine urinary bladder myocytes. This research provides insights into the pharmacological actions of compounds related to (1-Methyl(4-piperidyl))prop-2-enylamine (Zhu et al., 2008).

Organometallic Chemistry

  • Platinum-promoted cyclization reactions of amino olefins, including the study of regio- and stereoselectivity in the cyclization reactions of C-methyl substituted pent-4-enylamines (Ambuehl et al., 1978).

Development of Imaging Agents

  • Synthesis and evaluation of piperidyl and pyrrolidyl benzilates as in vivo ligands for muscarinic acetylcholine receptors, highlighting potential applications in imaging studies (Skaddan et al., 2000).

Antisecretory and Analgesic Agents

  • Development of 4-(diphenylmethyl)-1-[(imino)methyl]piperidines as gastric antisecretory agents and their potential in treating peptic ulcer disease (Scott et al., 1983).
  • Synthesis and pharmacology of diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide, highlighting the potent analgesic properties of certain derivatives (van Bever, Niemegeers, & Janssen, 1974).

Neuropharmacology and Conformational Studies

  • Theoretical conformational studies on dopamine antagonistic benzamide drugs, including 3-pyrrolidyl- and 4-piperidyl derivatives, which are important for understanding the interaction with dopamine receptors (van de Waterbeemd & Testa, 1983).

Crosslinking Chemistry

  • Research on catechol/primary amine mixtures as a window on crosslinking chemistry, relevant to both natural organisms and synthetic systems (Yang et al., 2016).

Mechanism of Action

  • Analgesic Activity : The compound may interact with opioid receptors due to its resemblance to fentanyl analogs. It could modulate pain perception by affecting neuronal signaling pathways .
  • Muscarinic Antagonism : The piperidine ring suggests possible interactions with muscarinic receptors, which could impact bladder function or other physiological processes .

Safety and Hazards

  • Toxicity : The median lethal dose (LD50) of this compound and its analogs (such as fentanyl) has been studied. Fortunately, the analogs appear to be safer than fentanyl .
  • Neurotoxicity : The neurotoxic effects of these analogs are reversible by naloxone hydrochloride, suggesting opioid receptor mediation .

Future Directions

: Ribeiro da Silva, M. A. V., & Cabral, J. I. T. A. (2006). Thermochemistry of Some Derivatives of 2- and 4-Piperidone. Journal of Chemical Engineering Data, 51(5), 1556–1561. DOI : Anantha Kumar, B. N., Ramegowda, M., Nandaprakash, M. B., Somashekarappa, H., & Somashekar, R. (2020). Physical properties of prop-2-en-1-one based single crystals using molecular mechanics. SN Applied Sciences, 2(1097).

Properties

IUPAC Name

1-methyl-N-prop-2-enylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-3-6-10-9-4-7-11(2)8-5-9/h3,9-10H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFVAKYIFWLXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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